1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-fluorobenzyl)urea
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Description
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C19H20FN5O2 and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Medical Imaging Applications
A compound described as a potent nonpeptide antagonist, utilized in the synthesis of a fluorine-labeled version for PET imaging, demonstrates the applicability of such compounds in medical diagnostics and imaging. The synthesis involved reductive amination and highlighted the compound's potential in tracing biological processes or disease states in vivo through PET imaging (Mäding et al., 2006).
Therapeutic Applications in Neurology and Oncology
Research has explored the role of specific receptor antagonists in modulating behaviors associated with binge eating, indicating the potential therapeutic value of similar compounds in treating eating disorders or conditions with a compulsive component (Piccoli et al., 2012). Another study identified structural features critical for antagonist activity against Neuropeptide S, suggesting the relevance of such compounds in neurology and psychiatry (Zhang et al., 2008).
Catalytic and Antioxidant Applications
Compounds with Schiff base ligands have been synthesized and characterized for their catalytic activity in oxidation reactions, showcasing the utility of such molecules in enhancing chemical processes or possibly in industrial applications (El‐Gammal et al., 2021). Additionally, the design of complexes for alkane oxygenation with high efficiency and turnover numbers emphasizes the potential of such compounds in chemical synthesis and environmental applications (Sutradhar et al., 2013).
Properties
IUPAC Name |
1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-[(4-fluorophenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN5O2/c20-14-3-1-13(2-4-14)12-24-19(26)25-15-5-7-16(8-6-15)27-18-17(11-21)22-9-10-23-18/h1-4,9-10,15-16H,5-8,12H2,(H2,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNDVXAUGPVGMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CC=C(C=C2)F)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.